

Technical Guide: Physical Characteristics of DOPAC-d3 Powder

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Compound of Interest

Compound Name: 3,4-Dihydroxybenzeneacetic acid-d3

Cat. No.: B12371791

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This technical guide provides a comprehensive overview of the physical characteristics of 3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) powder. Given the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, DOPAC, as a close and reliable proxy. The minor isotopic substitution of deuterium for hydrogen is not expected to significantly alter the macroscopic physical properties of the powder.

Introduction to DOPAC-d3

3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) is a deuterated analog of DOPAC, a major metabolite of the neurotransmitter dopamine. In neurochemical research, DOPAC-d3 serves as a valuable internal standard for mass spectrometry-based quantification of endogenous DOPAC levels. Its use allows for precise and accurate measurements in complex biological matrices by correcting for sample loss during extraction and ionization variability.

Understanding the physical properties of DOPAC-d3 powder is crucial for its proper handling, storage, and use in experimental settings.

Physical and Chemical Properties

The physical characteristics of DOPAC-d3 are summarized below. The data presented is primarily based on the non-deuterated form, 3,4-Dihydroxyphenylacetic acid (DOPAC).

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ D ₃ O ₄	[1][2]
Molecular Weight	173.18 g/mol	[1]
Appearance	White to off-white or cream to pale brown powder/crystalline solid.	[3][4][5]
Melting Point	126 - 130 °C	[5][6][7]
Solubility	Water: 50 mg/mL (clear, almost colorless solution) Methanol: Soluble DMF: 1 mg/mL PBS (pH 7.2): 10 mg/mL	[4][6][7]
Storage Conditions	Store at room temperature or -20°C, away from light and moisture.	[1][2][4]
Stability	Stable for at least 4 years when stored properly.	[4]

Note: The presence of deuterium atoms in DOPAC-d3 results in a higher molecular weight compared to non-deuterated DOPAC (168.15 g/mol).[3] While other physical properties such as melting point and solubility are expected to be very similar, minor variations may exist due to the kinetic isotope effect.

Experimental Protocols

The following sections detail the general methodologies for determining the key physical characteristics of a chemical powder like DOPAC-d3.

Determination of Physical Appearance

The physical appearance of a powder is determined through visual inspection.

Protocol:

- Place a small, representative sample of the powder on a clean, white surface, such as a watch glass or a piece of weighing paper.
- Observe the sample under adequate, neutral lighting.
- Record the color of the powder (e.g., white, off-white, beige).
- Describe the form of the powder (e.g., crystalline, amorphous, fine powder, granular).
- Note any other distinguishing features, such as odor or texture.

Melting Point Determination

The melting point is a critical indicator of purity and is determined using a melting point apparatus.

Protocol:

- Finely crush a small amount of the crystalline powder.
- Pack the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of a calibrated melting point apparatus.
- Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported. For a pure compound, this range is typically narrow (0.5-2 °C).^[8]
^[9]

Solubility Determination

Solubility is determined by measuring the amount of a substance that can dissolve in a given volume of a solvent at a specific temperature.

Protocol:

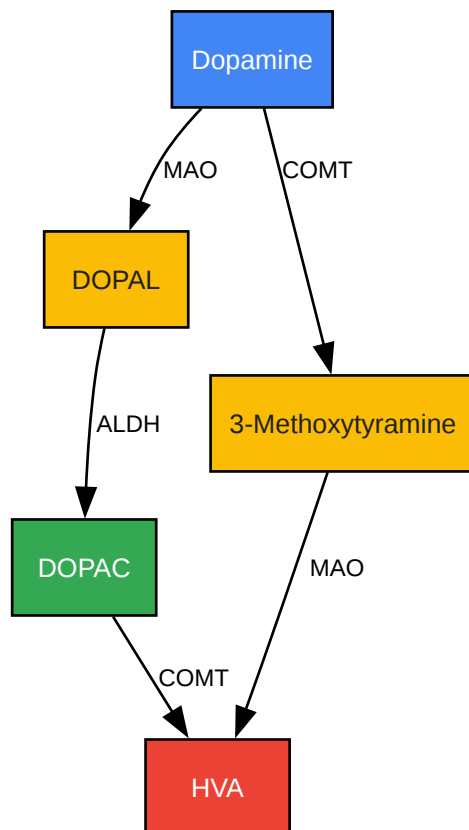
- Add a pre-weighed amount of the powder to a known volume of the solvent (e.g., water, methanol) in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).
- After agitation, allow any undissolved solid to settle.
- Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.
- Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L). The general procedure involves adding a weighed sample to a specified quantity of solvent and shaking vigorously.[\[10\]](#)

Visualizations

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, leading to the formation of DOPAC.

Metabolic Pathway of Dopamine to DOPAC and HVA

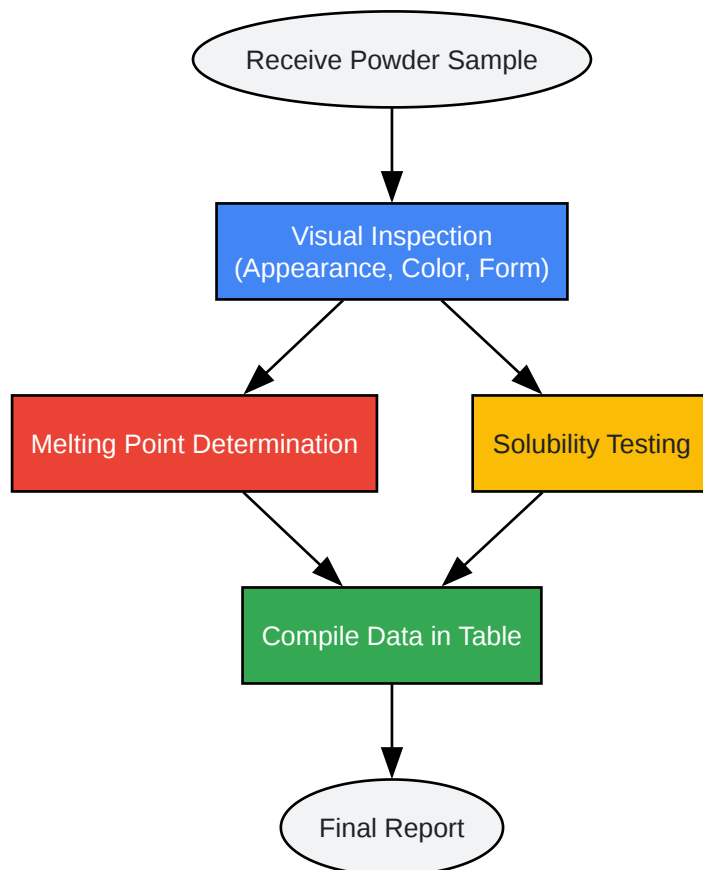
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Caption: Metabolic conversion of Dopamine to its major metabolites, DOPAC and HVA.

Experimental Workflow for Physical Characterization

This diagram outlines the logical workflow for the physical characterization of a chemical powder.

Workflow for Physical Characterization of a Powder



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Caption: A streamlined workflow for the physical analysis of a chemical powder sample.

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